1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
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Overview
Description
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a pyrrole ring, a thienopyrimidine moiety, and a phenyl group with chloro and trifluoromethyl substituents. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Preparation Methods
The synthesis of 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrrole ring, followed by the introduction of the chloro and trifluoromethyl groups. The thienopyrimidine moiety is then synthesized and attached to the pyrrole ring. The final step involves the formation of the ethanone linkage, connecting the two main fragments of the molecule.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups, forming new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one stands out due to its unique combination of structural features. Similar compounds may include:
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-ol: Differing by the presence of a hydroxyl group instead of a ketone.
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-amine: Featuring an amine group instead of a ketone.
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-thiol: Containing a thiol group instead of a ketone.
These similar compounds highlight the versatility of the core structure, allowing for modifications that can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClF3N3OS2/c1-15-11-20(16(2)35(15)19-9-10-23(29)22(12-19)28(30,31)32)24(36)14-37-26-21-13-25(18-7-5-4-6-8-18)38-27(21)34-17(3)33-26/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVOFCHYSVNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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